6,7-Bis(4-methoxyphenyl)-2-sulfanylpteridin-4-ol
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Overview
Description
6,7-Bis(4-methoxyphenyl)-2-sulfanylpteridin-4-ol is a complex organic compound characterized by its unique structure, which includes two methoxyphenyl groups and a sulfanyl group attached to a pteridin-4-ol core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Bis(4-methoxyphenyl)-2-sulfanylpteridin-4-ol typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxyphenylboronic acid with a suitable pteridine precursor under palladium-catalyzed conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous-flow reactors and optimized reaction conditions can enhance yield and purity. Green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are also considered to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
6,7-Bis(4-methoxyphenyl)-2-sulfanylpteridin-4-ol undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced pteridin-4-ol derivatives.
Substitution: Substituted pteridin-4-ol derivatives.
Scientific Research Applications
6,7-Bis(4-methoxyphenyl)-2-sulfanylpteridin-4-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and catalysts
Mechanism of Action
The mechanism of action of 6,7-Bis(4-methoxyphenyl)-2-sulfanylpteridin-4-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfanyl group plays a crucial role in its binding affinity and specificity. Pathways involved may include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 6,7-Bis(4-(dimethylamino)phenyl)naphthalene-2,3-dicarbonitrile
- 6,7-Bis(4-methoxyphenyl)-2H-[1,3,2]diazasilolo[4,5-g]quinoxaline
- 6,7-Bis(4-methoxyphenyl)-2H-imidazo[4,5-g]quinoxaline .
Uniqueness
6,7-Bis(4-methoxyphenyl)-2-sulfanylpteridin-4-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
6,7-bis(4-methoxyphenyl)-2-sulfanylidene-1H-pteridin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O3S/c1-26-13-7-3-11(4-8-13)15-16(12-5-9-14(27-2)10-6-12)22-18-17(21-15)19(25)24-20(28)23-18/h3-10H,1-2H3,(H2,22,23,24,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKOLPAYPUZVKAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(NC(=S)NC3=O)N=C2C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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